

# Creatine Riboside: A Novel Non-Invasive Biomarker for Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Creatine riboside |           |
| Cat. No.:            | B8050385          | Get Quote |

**Application Note** 

### Introduction

Metabolic reprogramming is a hallmark of cancer, presenting unique opportunities for the discovery of novel biomarkers for early diagnosis, prognosis, and therapeutic guidance. Recent studies have identified **creatine riboside** (CR), a metabolite derived from cancer cells, as a promising non-invasive biomarker for lung cancer.[1][2][3] Elevated levels of urinary **creatine riboside** have been associated with an increased risk of lung cancer, poorer prognosis, and have been shown to correlate with tumor size.[4][5] This molecule is enriched in lung tumor tissue compared to adjacent non-tumor tissue, and its concentration in urine reflects the levels within the tumor, making it an excellent candidate for liquid biopsy applications.[2][6]

Creatine riboside emerges from a significant rewiring of tumor metabolism, specifically the dysregulation of the mitochondrial urea cycle and an overactive pentose phosphate pathway (PPP).[1][2][3] This metabolic phenotype is linked to rapid cancer cell proliferation and a state of arginine auxotrophy, revealing a potential therapeutic vulnerability.[1][3] This application note provides a comprehensive overview of creatine riboside as a lung cancer biomarker, including detailed protocols for its quantification in biological samples and its underlying biological significance.

# **Biological Principle**



The elevation of **creatine riboside** in lung cancer is not an isolated event but rather a consequence of a cascade of metabolic changes. In healthy cells, the urea cycle primarily functions in the liver to detoxify ammonia. However, in **creatine riboside**-high (CRhi) cancer cells, key enzymes of the mitochondrial urea cycle are dysregulated.[1][3] This leads to an accumulation of metabolic intermediates that are then shunted into other pathways.

Concurrently, there is a hyperactivation of the pentose phosphate pathway, a critical route for generating NADPH and the precursors for nucleotide biosynthesis.[7][8] The confluence of these two dysregulated pathways leads to a nucleotide imbalance and the ribosylation of creatinine, forming **creatine riboside**.[1][2] This metabolic state supports the high proliferative demands of the tumor. Furthermore, CRhi tumors exhibit a dependency on external arginine for survival, a condition known as arginine auxotrophy, which opens a potential therapeutic window.[1][3]

# **Application**

The measurement of **creatine riboside** in non-invasively collected samples, such as urine, holds significant potential for clinical applications in lung cancer management:

- Early Detection: Elevated creatine riboside may serve as an early warning signal for lung cancer, potentially improving the efficacy of screening programs.[4]
- Prognostication: High levels of creatine riboside are associated with a poorer prognosis, helping to stratify patients for risk-adapted therapies.[1][4]
- Companion Diagnostic: As CRhi tumors are auxotrophic for arginine, **creatine riboside** could be used as a companion diagnostic to identify patients who would most benefit from arginine-targeted therapies.[1][3]
- Monitoring Disease: Changes in creatine riboside levels could potentially be used to monitor treatment response and detect disease recurrence.

# **Quantitative Data Summary**

The following tables summarize key quantitative findings from studies on **creatine riboside** in lung cancer.



Table 1: Creatine Riboside Concentration in Human Lung Tissue

| Tissue Type | Number of<br>Samples (n) | Median Creatine Riboside Concentration (pmol/mg) | p-value  | Reference |
|-------------|--------------------------|--------------------------------------------------|----------|-----------|
| Tumor       | 80                       | ~15                                              | < 0.0001 | [6][9]    |
| Non-tumor   | 67                       | ~2                                               | < 0.0001 | [6][9]    |

Table 2: Intracellular Creatine Riboside Levels in Cell Lines

| Cell Line Type                                 | Example Cell Lines | Relative Creatine<br>Riboside<br>Concentration | Reference |
|------------------------------------------------|--------------------|------------------------------------------------|-----------|
| Normal Human<br>Bronchial Epithelial<br>(NHBE) | NHBE               | Low                                            | [2][4]    |
| Immortalized NHBE                              | Beas-2B            | Low                                            | [5]       |
| Non-Small Cell Lung<br>Cancer (NSCLC)          | H460, A549         | High                                           | [2][4]    |
| Hepatocellular<br>Carcinoma (HCC)              | НИН7, Нер3В        | High                                           | [2][5]    |

Table 3: Association of Urinary Creatine Riboside with Lung Cancer Risk



| Cohort                 | Odds Ratio<br>(OR) for<br>elevated CR | 95%<br>Confidence<br>Interval (CI) | p-value | Reference |
|------------------------|---------------------------------------|------------------------------------|---------|-----------|
| Overall                | 2.0                                   | 1.2 - 3.4                          | 0.01    | [5]       |
| European-<br>Americans | 5.3                                   | 1.6 - 17.6                         | 0.006   | [5]       |

# **Experimental Protocols**

# Protocol 1: Quantification of Creatine Riboside in Urine, Plasma, and Cell Culture Supernatants by UPLC-ESI-MS/MS

This protocol describes a precise and sensitive method for the simultaneous quantification of **creatine riboside** and related metabolites using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS).[9][10][11]

#### Materials:

- UPLC system coupled to a triple quadrupole mass spectrometer
- Hydrophilic Interaction Chromatography (HILIC) column
- Creatine Riboside analytical standard
- Creatine Riboside-13C,15N2 internal standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade
- Formic Acid (FA)
- Ammonium formate

**BENCH** 

Microcentrifuge tubes

Syringe filters (0.22 μm)

Sample Preparation:

• Urine/Plasma: Thaw samples on ice. To 100 μL of sample, add 400 μL of ice-cold methanol

containing the internal standard (**Creatine Riboside**-13C,15N<sub>2</sub> at a final concentration of 10

nM).

Cell Culture Supernatant: Collect supernatant and centrifuge to remove cell debris. Take 100

 $\mu$ L and add 400  $\mu$ L of ice-cold methanol with internal standard.

• Protein Precipitation: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 20

minutes to precipitate proteins.

• Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 μm

syringe filter.

• Analysis: Transfer the filtrate to an autosampler vial for UPLC-MS/MS analysis.

**UPLC Conditions:** 

• Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μm)

• Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

• Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Flow Rate: 0.4 mL/min

Injection Volume: 5 μL

Gradient:

o 0-1 min: 95% B



1-7 min: 95% to 50% B

7-8 min: 50% B

8-8.1 min: 50% to 95% B

o 8.1-11 min: 95% B

#### MS/MS Conditions (Positive ESI Mode):

Ionization Mode: Electrospray Ionization (ESI), Positive

• Multiple Reaction Monitoring (MRM) Transitions:

Creatine Riboside (CR): 264.1 > 132.1 m/z

Creatinine Riboside (CNR): 246.1 > 113.9 m/z

Creatine: 132.0 > 72.0 m/z

Creatinine: 114.0 > 85.8 m/z

CR-<sup>13</sup>C, <sup>15</sup>N<sub>2</sub> (Internal Standard): 267.1 > 134.9 m/z

• Optimization: Optimize collision energies and other source parameters for the specific instrument used.

#### Data Analysis:

- Quantify the peak areas of the MRM transitions.
- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Generate a calibration curve using the analytical standard to determine the concentration of creatine riboside in the samples.

# Protocol 2: Spatial Mapping of Creatine Riboside in Lung Tissue by MALDI Imaging Mass Spectrometry



This protocol provides a workflow for visualizing the spatial distribution of **creatine riboside** within lung tissue sections using Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry.

#### Materials:

- Cryostat
- ITO-coated glass slides
- Sublimator for matrix deposition
- MALDI-TOF or MALDI-FT-ICR mass spectrometer
- 9-aminoacridine (9-AA) or other suitable matrix
- Staining reagents (e.g., Hematoxylin and Eosin)

#### **Tissue Preparation:**

- Inflation and Embedding: To preserve the lung architecture, inflate fresh frozen lung tissue with an optimal cutting temperature (OCT) compound.[12]
- $\bullet$  Cryosectioning: Section the embedded tissue at 10-12  $\mu m$  thickness using a cryostat and thaw-mount onto ITO-coated glass slides.
- Drying: Dry the tissue sections under vacuum in a desiccator.

#### Matrix Application:

• Sublimation: Use a sublimator to deposit a thin, even layer of 9-aminoacridine matrix onto the tissue section.[13] This method provides a homogenous crystal layer suitable for high-resolution imaging.

#### MALDI Imaging:

 Instrument Calibration: Calibrate the mass spectrometer using a standard peptide or metabolite mixture.



- Data Acquisition: Acquire mass spectra in a raster pattern across the entire tissue section.
   Set the laser intensity and the number of shots per pixel to optimize signal intensity while minimizing tissue damage.
- Image Generation: Generate ion intensity maps for the m/z corresponding to creatine riboside (and other metabolites of interest). Software such as SCiLS Lab can be used for visualization and analysis.[14]

#### Post-Imaging Staining:

- Matrix Removal: Gently wash the slide with an appropriate solvent (e.g., 70% ethanol) to remove the MALDI matrix.
- Staining: Perform H&E staining on the same tissue section to correlate the metabolic image with the underlying histology.

# **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for **creatine riboside** analysis.





Click to download full resolution via product page

Caption: Metabolic pathway leading to **creatine riboside** formation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. JCI Creatine riboside is a cancer cell—derived metabolite associated with arginine auxotrophy [jci.org]
- 2. researchgate.net [researchgate.net]

## Methodological & Application





- 3. JCI Citations to Creatine riboside is a cancer cell—derived metabolite associated with arginine auxotrophy [jci.org]
- 4. JCI Creatine riboside is a cancer cell—derived metabolite associated with arginine auxotrophy [jci.org]
- 5. Creatine riboside is a cancer cell—derived metabolite associated with arginine auxotrophy -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creatine riboside is a cancer cell-derived metabolite associated with arginine auxotrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pentose phosphate pathway and cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the pentose phosphate pathway in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers – Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases -PMC [pmc.ncbi.nlm.nih.gov]
- 12. MALDI imaging MS of phospholipids in the mouse lung PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Protein and Metabolites in Cancer Analyses by MALDI 2000–2025 PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometry imaging protocol for spatial mapping of lipids, N-glycans and peptides in murine lung tissue PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Creatine Riboside: A Novel Non-Invasive Biomarker for Lung Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8050385#creatine-riboside-as-a-non-invasive-biomarker-for-lung-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com